Ampicillin sodium

Overview

Description

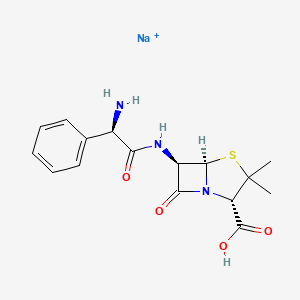

Ampicillin sodium is a semi-synthetic derivative of penicillin, a broad-spectrum antibiotic with bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens . It is the monosodium salt of [2S- [2α,5α,6β (S*)]]-6- [ (aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . It is used in the form of injection, powder, for solution .

Molecular Structure Analysis

The molecular formula of Ampicillin sodium is C16H18N3NaO4S, and the molecular weight is 371.39 . It is a dry, white to off-white powder .

Chemical Reactions Analysis

Ampicillin sodium degrades in strong alkaline medium . The reaction rate was monitored at 265 nm . Another study investigated the degradation reaction of ampicillin with hydroxyl radical .

Physical And Chemical Properties Analysis

Ampicillin sodium is a white to off-white crystalline powder . The solution after constitution is clear and colorless . The pH range of the reconstituted solution is 8 to 10 . It is soluble in water .

Scientific Research Applications

Antibiotic Resistance Studies

- Application Summary: Ampicillin Sodium is commonly used in research laboratories to study antibiotic resistance .

Penetration Limitations

- Application Summary: Ampicillin Sodium is used to study penetration limitations . This refers to the ability of the antibiotic to reach the site of infection in the body.

Synergy Between Multiple Antibiotics

Selection and Maintenance of Recombinant Plasmids in E. coli

- Application Summary: Ampicillin Sodium is used for the selection and maintenance of recombinant plasmids in E. coli .

Development of PCR Assays

- Application Summary: Ampicillin Sodium has been used to develop PCR assays to detect resistance genes in cerebrospinal fluid .

Detection of Antibiotic Residues in Food

- Application Summary: Ampicillin Sodium has been used to detect antibiotic residues in food, particularly in milk .

- Methods of Application: This involves using Surface-enhanced Raman spectroscopy (SERS) to detect residual antibiotics in food. In this work, SERS strategy was used for the determination of antibiotic Benzylpenicillin sodium (NaBP) and Ampicillin (AMP) in the milk based on flower-like Ag nanoparticles .

- Results or Outcomes: The limit of detection of NaBP and AMP residue based on this SERS-based detection, can be as low as 6.3×10 –9 mol L −1 and 9.2×10 –10 mol L −1, respectively . The recovery is 83–95% and 80–96%, and the relative standard deviation is 4.7–8.5% and 5.3–15.1%, respectively .

Bloodstream Infections

Genetic Transformation

Safety And Hazards

Future Directions

Ampicillin sodium is used to treat certain infections caused by bacteria such as meningitis, lung, blood, heart, urinary tract, and gastrointestinal tract infections . It is also used in some pregnant women to prevent passing an infection to the baby during birth . Future research may focus on optimizing drug exposure and enhancing the treatment of various infections .

properties

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHDWPABZXLGI-YWUHCJSESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-53-4 (Parent) | |

| Record name | Ampicillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60988759 | |

| Record name | Ampicillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampicillin sodium | |

CAS RN |

69-52-3 | |

| Record name | Ampicillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-(aminophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN36L5S8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

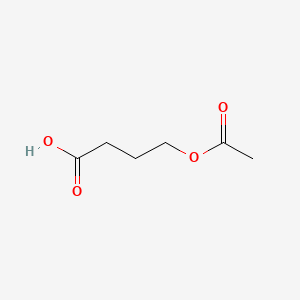

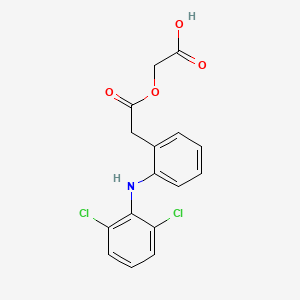

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

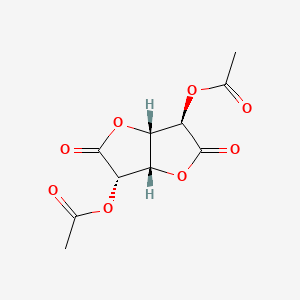

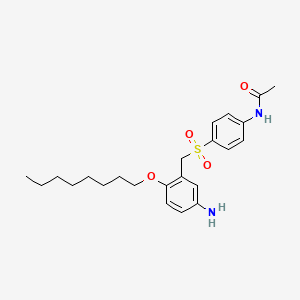

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)